Pipobroman

Descripción general

Descripción

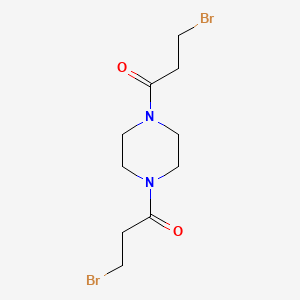

Pipobroman es un agente antineoplásico utilizado principalmente en el tratamiento de la policitemia vera y la trombocitemia esencial . Es un derivado de la piperazina con una estructura química similar a muchos agentes alquilantes del ADN . This compound es conocido por su capacidad de interrumpir la síntesis de ADN, lo que lleva a la muerte celular .

Mecanismo De Acción

Pipobroman ejerce sus efectos alquilando el ADN, lo que lleva a la interrupción de la síntesis de ADN y la eventual muerte celular . El compuesto introduce grupos alquilo en la molécula de ADN, provocando entrecruzamientos y roturas de cadena . Esto evita la replicación y transcripción del ADN, lo que finalmente lleva a la apoptosis .

Aplicaciones Científicas De Investigación

Pipobroman tiene varias aplicaciones de investigación científica, incluyendo:

Análisis Bioquímico

Biochemical Properties

Pipobroman’s role in biochemical reactions is thought to be due to its structural similarity with other DNA alkylating agents . It is believed to alkylate DNA, leading to disruption of DNA synthesis and eventual cell death .

Cellular Effects

This compound has shown clinical activity against polycythemia vera and essential thrombocythemia . The mechanism of action is uncertain, but it is thought to alkylate DNA, disrupting DNA synthesis and leading to cell death .

Molecular Mechanism

Due to its structural similarity with other DNA alkylating agents, it is thought to alkylate DNA, leading to disruption of DNA synthesis and eventual cell death .

Temporal Effects in Laboratory Settings

Long-term control of essential thrombocythaemia (ET) patients who had, at diagnosis, one or more of the following currently known risk factors for thrombosis or haemorrhage (high-risk patients): age > 60 years, history of thrombosis or haemorrhage, platelets > 1000 ́ 109/l has been achieved with this compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Pipobroman se sintetiza mediante la bromación de derivados de la piperazina. El proceso implica la reacción de piperazina con cloruro de 3-bromopropionilo en condiciones controladas para obtener 1,4-bis(3-bromopropionil)piperazina .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final. El proceso implica medidas estrictas de control de calidad para mantener la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

Pipobroman experimenta varios tipos de reacciones químicas, incluyendo:

Alquilación: This compound actúa como un agente alquilante, introduciendo grupos alquilo en las moléculas de ADN.

Sustitución: Los átomos de bromo en this compound pueden ser sustituidos por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes

Alquilación: Los reactivos comunes incluyen haluros de alquilo y bases.

Sustitución: Los reactivos como los nucleófilos (por ejemplo, aminas, tioles) se utilizan en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de piperazina sustituidos, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Ciclofosfamida: Otro agente alquilante utilizado en el tratamiento del cáncer.

Clorambucil: Un agente alquilante con mecanismos de acción similares.

Melfalán: Utilizado en el tratamiento del mieloma múltiple y el cáncer de ovario.

Singularidad de Pipobroman

This compound es único debido a su aplicación específica en el tratamiento de la policitemia vera y la trombocitemia esencial . Su capacidad de reducir eficazmente el recuento de plaquetas y controlar la progresión de la enfermedad con efectos secundarios mínimos lo convierte en un agente terapéutico valioso .

Propiedades

IUPAC Name |

3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBFOOCLYDNZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCBr)C(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023485 | |

| Record name | Pipobroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER, 2.24e+00 g/L | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action is uncertain, but due to the structural similarity with other DNA alkylating agents, pipobroman is thought to alkylate DNA leading to disruption of DNA synthesis and eventual cell death., Pipobroman has been classified as a polyfunctional alkylating agent, but its precise mechanism of action is not known. | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

54-91-1 | |

| Record name | Pipobroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipobroman [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pipobroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pipobroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipobroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-4-Bis-(3-Bromopropionyl) Piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPOBROMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q99RDT97R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C, 106-107 °C | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Although the exact mechanism of action remains to be fully elucidated, 1,4-Bis(3'-bromopropionyl)piperazine is believed to act as an alkylating agent. [] It is proposed to alkylate DNA, disrupting DNA replication and ultimately leading to cell death. []

ANone: Alkylation by 1,4-Bis(3'-bromopropionyl)piperazine can cause various types of DNA damage, including cross-linking of DNA strands, preventing them from separating for replication and transcription. This damage triggers cell cycle arrest and, if severe enough, activates programmed cell death pathways.

ANone: The molecular formula of 1,4-Bis(3'-bromopropionyl)piperazine is C10H16Br2N2O2. Its molecular weight is 356.06 g/mol.

A: Yes, proton nuclear magnetic resonance (PMR) spectroscopy has been used to quantitatively determine 1,4-Bis(3'-bromopropionyl)piperazine content in tablet formulations. [] Deuterated chloroform is a suitable solvent for PMR analysis of this compound. []

ANone: Specific stability data for 1,4-Bis(3'-bromopropionyl)piperazine under various conditions isn't extensively discussed in the provided research.

ANone: The research focuses primarily on the clinical use of 1,4-Bis(3'-bromopropionyl)piperazine, and detailed information about its formulation strategies is limited.

A: 1,4-Bis(3'-bromopropionyl)piperazine is typically administered orally. [] Dosage regimens vary depending on the condition being treated and individual patient response. [, ]

ANone: Details regarding the specific metabolic pathways and excretion routes of 1,4-Bis(3'-bromopropionyl)piperazine are not extensively discussed in the research provided.

A: 1,4-Bis(3'-bromopropionyl)piperazine has been investigated for its efficacy in treating polycythemia vera (PV) [, , , , , , , , , , , , , , ] and essential thrombocythemia (ET). [, , , , , , , , , , , ]

A: Research indicates that 1,4-Bis(3'-bromopropionyl)piperazine can achieve hematologic remission in a high percentage of PV patients. [, , ] One study reported a 92% remission rate in previously untreated patients after a median of 12 weeks. []

ANone: Specific resistance mechanisms to 1,4-Bis(3'-bromopropionyl)piperazine in PV or ET are not extensively discussed in the research provided.

ANone: The provided research does not provide detailed information on cross-resistance patterns between 1,4-Bis(3'-bromopropionyl)piperazine and other drugs.

A: Long-term use of 1,4-Bis(3'-bromopropionyl)piperazine, like other alkylating agents, has been associated with a risk of developing acute myeloid leukemia (AML). [, , , , , , , , ]

A: Research suggests that 1,4-Bis(3'-bromopropionyl)piperazine was used as a treatment option for PV and ET as early as the 1970s. [, ] It was explored as an alternative to radioactive phosphorus (32P) and other alkylating agents, particularly in younger patients. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.